Ifosfamide-d4: A Comprehensive Technical Guide to Chemical Properties and Stability
Ifosfamide-d4: A Comprehensive Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties and stability of Ifosfamide-d4, a deuterated analog of the alkylating chemotherapeutic agent Ifosfamide (B1674421). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, providing key data and methodologies to support preclinical and clinical research.
Core Chemical and Physical Properties
Ifosfamide-d4 shares a similar core structure with its parent compound, Ifosfamide, with the key difference being the substitution of four hydrogen atoms with deuterium. This isotopic labeling is often utilized in metabolic and pharmacokinetic studies. While specific experimental data for some properties of Ifosfamide-d4 are not extensively published, the properties of Ifosfamide serve as a strong and reliable reference point.
Table 1: Chemical and Physical Properties of Ifosfamide-d4
| Property | Value | Source |
| Chemical Name | N,3-bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine-d4 2-oxide | N/A |
| CAS Number | 1189701-13-0 | [1] |
| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₂P | [1] |
| Molecular Weight | 265.11 g/mol | [1] |
| Appearance | Pale Yellow Semi-Solid | [1] |
| Melting Point | 39-41 °C (for Ifosfamide) | [2] |
| Solubility (for Ifosfamide) | Water: 3780 mg/L | [2] |
| DMSO: ~30 mg/mL | [3] | |
| Ethanol: ~50 mg/mL | [3] | |
| Dimethylformamide (DMF): ~50 mg/mL | [3] | |
| Octanol-Water Partition Coefficient (LogP) | 0.86 (for Ifosfamide) | [2] |
Stability Profile
The stability of Ifosfamide-d4 is a critical factor for its storage, handling, and administration in research and clinical settings. The deuteration is not expected to significantly alter the chemical stability profile compared to the parent drug.[1] Studies on Ifosfamide have shown that its degradation is influenced by pH, temperature, and the presence of light.
2.1. pH-Dependent Stability
Ifosfamide exhibits its greatest stability in aqueous solutions within a pH range of 4 to 9.[4][5] Outside of this range, particularly at extreme pH values, the rate of degradation increases due to proton or hydroxyl catalysis.[4] The primary degradation mechanism involves the cleavage of the P-N bond within the oxazaphosphorine ring.[1][6]
2.2. Temperature and Light Sensitivity
Elevated temperatures accelerate the degradation of Ifosfamide. In aqueous solutions at 37°C, a slight degradation is observed over a 9-day period.[1] Intact vials should be stored at controlled room temperature and protected from temperatures exceeding 30°C, as the compound may liquefy above 35°C.[5][7] For long-term storage, temperatures of -20°C or -80°C are recommended.[8] Exposure to light can also contribute to degradation, and therefore, Ifosfamide-d4 should be protected from light.
Table 2: Summary of Ifosfamide-d4 Stability Under Various Conditions
| Condition | Storage Temperature | Duration | Stability | Source |
| Freeze-Thaw | -20°C to Room Temp. | 3 cycles | 85 - 115% recovery | [8] |
| Bench-Top | Room Temperature | 4 - 6 hours | 85 - 115% recovery | [8] |
| Autosampler | 4°C | 24 hours | 85 - 115% recovery | [8] |
| Short-Term | 2-8°C | 72 hours | 85 - 115% recovery | [8] |
| Long-Term | -80°C | 3 months | 85 - 115% recovery | [8] |
| Aqueous Solution | Ambient Temperature | 9 days | Stable | [9] |
| Aqueous Solution | 37°C | 9 days | ~7% degradation | [9][10] |
| Aqueous Solution (pH 4-9) | 70°C | 20 hours (half-life) | Maximum stability in this range | [4] |
Experimental Protocols
3.1. Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
Objective: To investigate the chemical stability of Ifosfamide-d4 under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of Ifosfamide-d4 in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject the Ifosfamide-d4 solutions to the following stress conditions as per ICH guidelines:
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) during the stress testing.
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, to quantify the remaining Ifosfamide-d4 and detect any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the structure of degradation products.[11]
3.2. Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately assessing the stability of Ifosfamide-d4.
Objective: To develop and validate an HPLC method capable of separating Ifosfamide-d4 from its potential degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution will be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 195-210 nm) or MS detection for higher sensitivity and specificity.
-
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Analysis of Stability Samples: The validated method is then used to analyze the samples from the forced degradation and other stability studies.
Visualizations
Degradation Pathway of Ifosfamide
The primary chemical degradation pathway of Ifosfamide, which is expected to be the same for Ifosfamide-d4, involves the cleavage of the phosphorus-nitrogen (P-N) bond in the oxazaphosphorine ring. This hydrolysis can be catalyzed by acid or base.
Caption: Primary degradation pathway of Ifosfamide-d4 via hydrolysis.
Experimental Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study of Ifosfamide-d4.
Caption: Workflow for a typical forced degradation study.
This technical guide provides a foundational understanding of the chemical properties and stability of Ifosfamide-d4. For specific applications, it is recommended to conduct detailed, in-house stability studies to ensure the quality and integrity of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. IFOSFAMIDE Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. benchchem.com [benchchem.com]
- 7. Determination of the urinary excretion of ifosfamide and its phosphorated metabolites by phosphorus-31 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
